molecular formula C14H22O6 B1456504 Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate CAS No. 1256546-71-0

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Cat. No. B1456504
M. Wt: 286.32 g/mol
InChI Key: BTDNFERLAOCGJH-UHFFFAOYSA-N
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Description

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is a chemical compound with the molecular formula C14H22O6 . It has a molecular weight of 286.33 .


Molecular Structure Analysis

The InChI code for Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate is 1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Structure

  • Total Synthesis of (-)-AL-2 : A study by Miyakoshi and Mukai (2003) presents the first total synthesis of (-)-AL-2, utilizing a palladium catalyst and a derivative of diethyl l-tartrate. This synthesis involves intramolecular acetalization and the formation of the diacetylenic spiroacetal enol ether natural products (Miyakoshi & Mukai, 2003).

  • Synthesis and Structure of Derivatives : Research by Kuroyan et al. (1991) details the synthesis of diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, highlighting its formation and chemical transformations (Kuroyan et al., 1991).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : A 2013 study by Magerramov et al. investigates the crystal structure of a related compound, diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, using X-ray crystallography (Magerramov et al., 2013).

Applications in Organic Synthesis

  • Synthesis of Acrylamides : Farkas et al. (2015) conducted research on the palladium-catalysed aminocarbonylation of iodoalkenes derived from 2-acetylcyclohexanone, leading to the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This study highlights the potential of using these compounds in organic synthesis (Farkas et al., 2015).

  • Naturally Occurring Diacetylenic Spiroacetal Enol Ethers : Another study by Miyakoshi, Aburano, and Mukai (2005) describes the synthesis of five diacetylenic spiroacetal enol ether natural products, emphasizing the versatility of these compounds in natural product synthesis (Miyakoshi et al., 2005).

Other Notable Studies

  • Flexible Synthesis of Spiroacetals : Research by Schwartz et al. (2005) outlines a new approach to synthesizing enantiomerically pure dioxaspiro[4.5]decanes, demonstrating the flexibility and utility of these compounds in producing complex molecular structures (Schwartz et al., 2005).

  • Phase Equilibria Studies : A study by Melo et al. (2012) provides data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in various sustainable solvents, offering insights into potential applications in alternative reaction processes (Melo et al., 2012).

properties

IUPAC Name

diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDNFERLAOCGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Synthesis routes and methods I

Procedure details

A 500 mL round-bottomed flask was charged with diisopropylamine (16 mL) and tetrahydrofuran (311 mL). The solution was cooled to −78° C. under N2 and n-butyllithium (2.5 M in hexanes, 44.8 mL)) was added. The reaction was stirred for 30 minutes at −78° C. and ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (20 g) was added as a tetrahydrofuran solution (ca. 10 mL). The mixture was stirred at −78° C. for 1 hour and ethyl chloroformate (9 mL) was added neat. After stirring at −78° C. for 10 minutes, the reaction was warmed to room temperature over 2 hours. The reaction was quenched with saturated aqueous NH4Cl and diluted with diethyl ether. The layers were separated, the aqueous layer was extracted with diethyl ether and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-65% hexanes/ethyl acetate).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
311 mL
Type
solvent
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 500 mL round-bottomed flask was charged with diisopropylamine (16 mL) and tetrahydrofuran (311 mL). The solution was cooled to −78° C. under N2 and n-BuLi (2.5 M in hexanes, 44.8 mL)) was added. The reaction was stirred for 30 minutes at −78° C. and ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (20 g) was added as a tetrahydrofuran solution (ca. 10 mL). The solution was stirred at −78° C. for 1 hour and ethyl chloroformate (9 mL) was added neat. After stirring at −78° C. for 10 minutes, the reaction was warmed to room temperature over 2 hours. The reaction was quenched with saturated aqueous NH4Cl and was diluted with diethyl ether. The layers were separated, the aqueous layer was extracted with diethyl ether and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-65% hexanes/ethyl acetate).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
311 mL
Type
solvent
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure described in Pearson at al., J. Org. Chem., 1997, 62, 5284 was followed with a minor modification. A mixture of diethyl 4-oxocyclohexane-1,1-dicarboxylate, Intermediate 2, (120.6 g, 463 mmol), ethane-1,2-diol (110 mL, 1973 mmol), and para-toluene sulfonic acid mono hydrate (1.0 g, 5.26 mmol) in Benzene (250 mL) was stirred at room temp under N2 for 2 days. The mixture was diluted with Et2O (1 L) and washed with water (300 mL×3), sat'd NaHCO3 (100 mL) and then with brine, dried (MgSO4), and concentrated to dryness to provide the title compound (132.7 g, 463 mmol, 100% yield) as an amber oil HPLC: 2.38 min (AP 70% at 220 nm). LCMS: m/z 287 (M+H). 1H NMR (500 MHz, CDCl3) δ ppm 1.17 (6H, t, J=7.2 Hz, 9,12-CH3), 1.60 (4H, t, J=6.4 Hz, 2,6-CH2), 2.09 (4H, t, J=6.4 Hz, 3,5-CH2), 3.86 (4H, s, 13,14-OCH2), 4.11 (4H, q, J=7.2 Hz, 8,11-OCH2). 13C NMR (126 MHz, CDCl3) δ ppm 14.1 (9,12-CH3), 29.0 (3,5-CH2), 31.6 (2,6-CH2), 53.9 (4-C), 61.3 (8,11-OCH2), 64.3 (13,14-OCH2), 107.7 (1-OCO), 171.2 (7,10-OC═O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
120.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
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Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
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Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 4
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 5
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Reactant of Route 6
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Citations

For This Compound
1
Citations
A Fedoriw, SR Rajapurkar, S O'Brien, SV Gerhart… - Cancer cell, 2019 - cell.com
Type I protein arginine methyltransferases (PRMTs) catalyze asymmetric dimethylation of arginines on proteins. Type I PRMTs and their substrates have been implicated in human …
Number of citations: 196 www.cell.com

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